2-[(4-butoxyphenyl)methyl]butanedioic Acid
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Overview
Description
2-[(4-butoxyphenyl)methyl]butanedioic acid is an organic compound with the molecular formula C15H20O5 It is a derivative of butanedioic acid, featuring a butoxyphenyl group attached to the butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butoxyphenyl)methyl]butanedioic acid typically involves the reaction of 4-butoxybenzyl chloride with butanedioic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-butoxyphenyl)methyl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The butoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-[(4-butoxyphenyl)methyl]butanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-butoxyphenyl)methyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A simple dicarboxylic acid with the formula C4H6O4.
Methylsuccinic acid: A derivative of succinic acid with a methyl group attached.
2-methylbutanedioic acid: Another derivative of butanedioic acid with a methyl group.
Uniqueness
2-[(4-butoxyphenyl)methyl]butanedioic acid is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
793-20-4 |
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Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[(4-butoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C15H20O5/c1-2-3-8-20-13-6-4-11(5-7-13)9-12(15(18)19)10-14(16)17/h4-7,12H,2-3,8-10H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
ZIDMPWRPFGTLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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